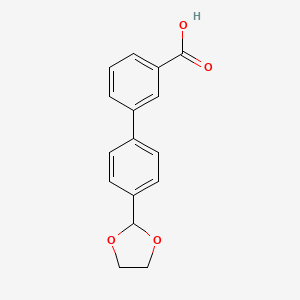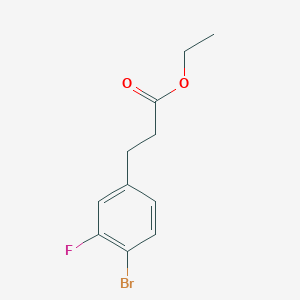
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one
説明
科学的研究の応用
Anti-inflammatory Compounds
Compounds with specific structural features, such as small lipophilic groups and certain side chains, have been identified for their potential anti-inflammatory activities. For example, the study on 4-(6-Methoxy-2-naphthyl)butan-2-one analogues highlights the importance of structural modifications for enhancing anti-inflammatory efficacy (Goudie et al., 1978).
Antipsychotic Agents
Structural-activity relationship studies have explored compounds like SYA 013, a homopiperazine analog of haloperidol, for their potential as antipsychotic agents. These studies emphasize the role of bioisosteric replacement strategies in identifying new agents with desirable therapeutic profiles (Peprah et al., 2012).
Antituberculosis Activity
New compounds exhibiting antituberculosis activity, such as certain 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols, have been synthesized. These compounds' development and clinical trial progress suggest the critical role of chemical synthesis in addressing infectious diseases (Omel’kov et al., 2019).
Detoxication Pathways
Studies on detoxication pathways, such as those involving glutathione and epoxide hydrolase in the metabolism of chloroprene, reveal the metabolic processes of hazardous chemicals. This research contributes to our understanding of chemical toxicity and potential protective mechanisms (Munter et al., 2003).
Antimicrobial and Anticancer Activities
The synthesis and characterization of new compounds, including their in silico and in vitro studies on antimicrobial and anticancer activities, highlight the ongoing search for effective therapeutic agents. For instance, the study on 2-Pyrazoline derivatives demonstrates the potential for developing novel treatments based on synthetic chemistry (Rathinamanivannan et al., 2019).
作用機序
Target of Action
Similar compounds have been associated with the treatment of depression , suggesting potential targets could be neurotransmitter systems such as the serotonergic, noradrenergic, and dopaminergic systems .
Mode of Action
It is likely that this compound interacts with its targets to induce changes at the molecular level, potentially influencing the release or reuptake of neurotransmitters .
Biochemical Pathways
Given the potential role in depression treatment, it may influence pathways related to neurotransmitter synthesis, release, reuptake, and degradation .
Result of Action
Based on its potential role in depression treatment, it may result in altered neurotransmitter levels, which could influence mood and behavior .
将来の方向性
生化学分析
Biochemical Properties
2-Chloro-1-(4-isobutylpiperazin-1-yl)butan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can alter the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to the formation of active or inactive metabolites, affecting the overall pharmacokinetics and pharmacodynamics of the compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments, influencing its biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .
特性
IUPAC Name |
2-chloro-1-[4-(2-methylpropyl)piperazin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-4-11(13)12(16)15-7-5-14(6-8-15)9-10(2)3/h10-11H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMKBCNVJJIRUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN(CC1)CC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




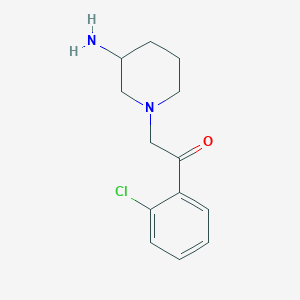
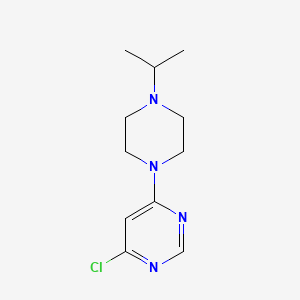
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1490048.png)


![Ethyl 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]acetate](/img/structure/B1490051.png)
![7-bromo-5H-pyrido[4,3-b]indole](/img/structure/B1490053.png)
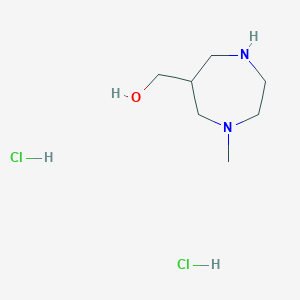
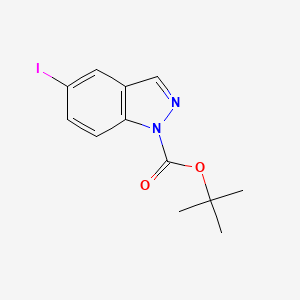
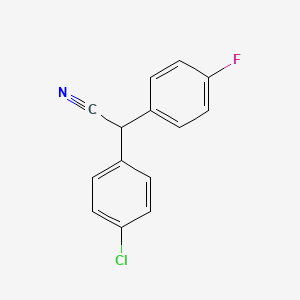
![5,6-Dihydrofuro[2,3-h]cinnolin-3-ol](/img/structure/B1490059.png)
